
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride involves several synthetic routes. One common method includes the reaction of piperidine with butanol in the presence of a catalyst to form the piperidinebutanol intermediate. This intermediate is then reacted with 4-fluorobenzene derivatives under specific conditions to introduce the fluorophenyl groups. Finally, the compound is converted to its hydrochloride salt form through a reaction with hydrochloric acid.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of 1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, resulting in reduced inflammation and pain.
Comparación Con Compuestos Similares
1-Piperidinebutanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Piperidinebutanol, alpha,alpha-bis(4-chlorophenyl)-, hydrochloride: This compound has similar structural features but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
1-Piperidinebutanol, alpha,alpha-bis(4-bromophenyl)-, hydrochloride:
1-Piperidinebutanol, alpha,alpha-bis(4-methylphenyl)-, hydrochloride:
The uniqueness of this compound lies in its specific fluorophenyl groups, which can enhance its biological activity and selectivity compared to other similar compounds.
Propiedades
Número CAS |
51788-03-5 |
|---|---|
Fórmula molecular |
C21H26ClF2NO |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
1,1-bis(4-fluorophenyl)-4-piperidin-1-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H25F2NO.ClH/c22-19-9-5-17(6-10-19)21(25,18-7-11-20(23)12-8-18)13-4-16-24-14-2-1-3-15-24;/h5-12,25H,1-4,13-16H2;1H |
Clave InChI |
FECITGQROQQLGU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)

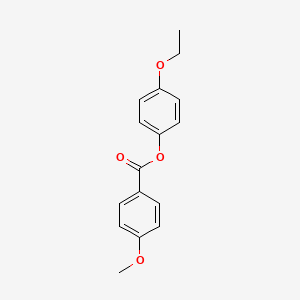
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
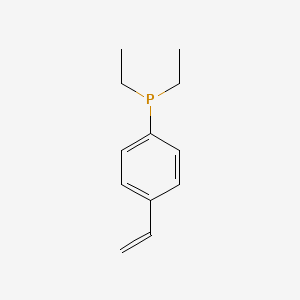
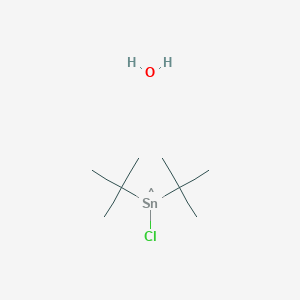
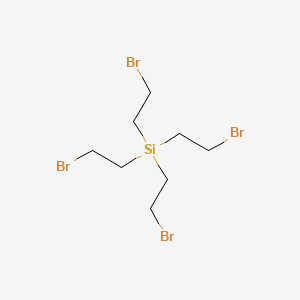
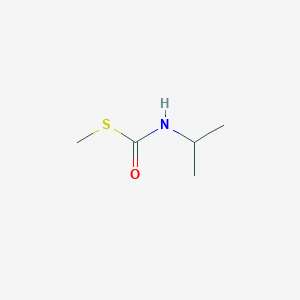
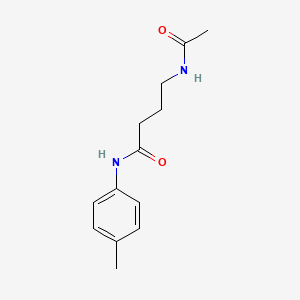
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)

![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)


